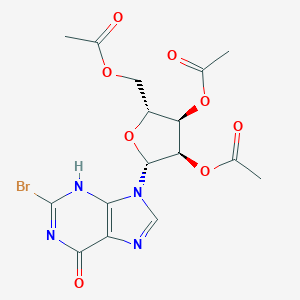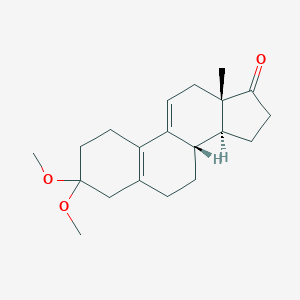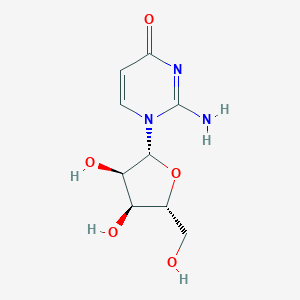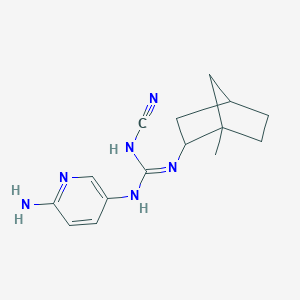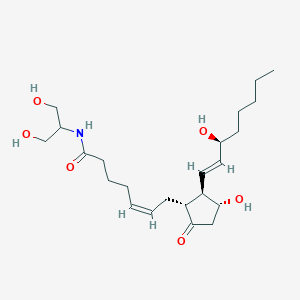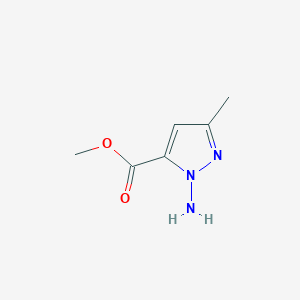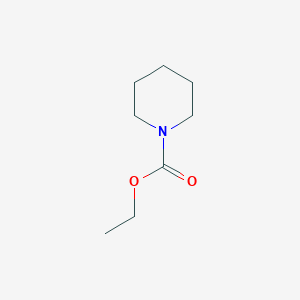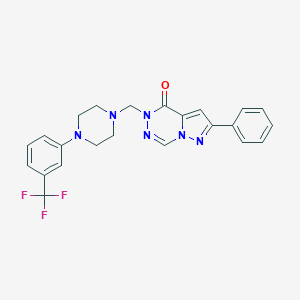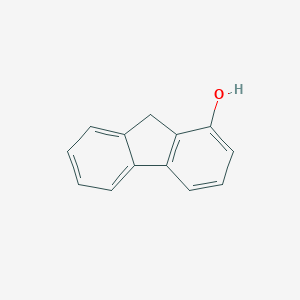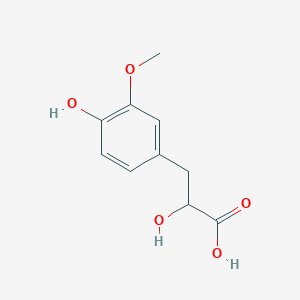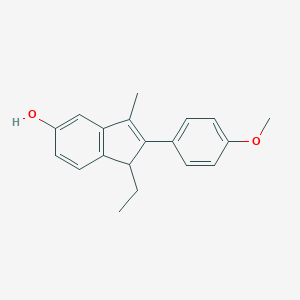
1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol, also known as EMIM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EMIM belongs to the family of indenols, which are known for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has been studied for its potential applications in various scientific fields, including cancer research, neurology, and pharmacology. In cancer research, 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In pharmacology, 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has been shown to have anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has been shown to activate the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival. 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemische Und Physiologische Effekte
1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer effects. 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has also been shown to enhance cognitive function and protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol in lab experiments is its ability to selectively target cancer cells while sparing normal cells. 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has also been shown to have low toxicity and good bioavailability. However, one limitation of using 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol in lab experiments is its relatively low solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for the study of 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol. One direction is to further explore its potential applications in cancer research, particularly in combination with other anti-cancer agents. Another direction is to investigate its potential neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol and its potential side effects.
Synthesemethoden
1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylacetic acid with ethylmagnesium bromide to form 1-ethyl-2-(4-methoxyphenyl)-1,3-butadiene. This intermediate then undergoes a Diels-Alder reaction with methyl vinyl ketone to produce the final product, 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol.
Eigenschaften
CAS-Nummer |
153312-17-5 |
|---|---|
Produktname |
1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol |
Molekularformel |
C19H20O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
1-ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol |
InChI |
InChI=1S/C19H20O2/c1-4-16-17-10-7-14(20)11-18(17)12(2)19(16)13-5-8-15(21-3)9-6-13/h5-11,16,20H,4H2,1-3H3 |
InChI-Schlüssel |
FGRCYLHFMCPLBF-UHFFFAOYSA-N |
SMILES |
CCC1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)OC)C |
Kanonische SMILES |
CCC1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)OC)C |
Andere CAS-Nummern |
167638-44-0 |
Synonyme |
4'-Me-indenestrol B indenestrol B 4'-monomethyl ethe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



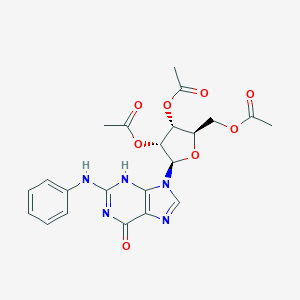
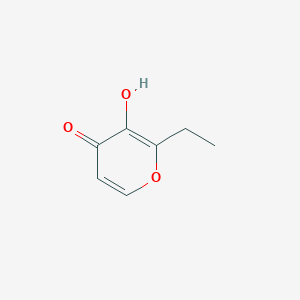
![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)
